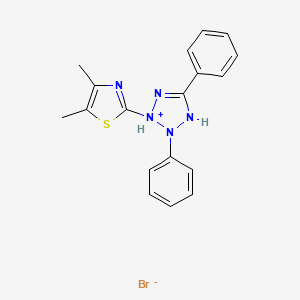

C18H18BrN5S

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C18H18BrN5S |

|---|---|

Molecular Weight |

416.3 g/mol |

IUPAC Name |

2-(2,5-diphenyl-1,3-dihydrotetrazol-3-ium-3-yl)-4,5-dimethyl-1,3-thiazole;bromide |

InChI |

InChI=1S/C18H17N5S.BrH/c1-13-14(2)24-18(19-13)23-21-17(15-9-5-3-6-10-15)20-22(23)16-11-7-4-8-12-16;/h3-12H,1-2H3,(H,20,21);1H |

InChI Key |

NBWRJAOOMGASJP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC(=N1)[NH+]2N=C(NN2C3=CC=CC=C3)C4=CC=CC=C4)C.[Br-] |

Origin of Product |

United States |

Contextualization Within Chemical Biology and Medicinal Chemistry

In the realms of chemical biology and medicinal chemistry, understanding cellular processes and the effects of chemical compounds on them is paramount. C18H18BrN5S, as the key reagent in the MTT assay, provides a crucial method for assessing cell metabolic activity, which under defined conditions, can reflect the number of viable cells present. wikipedia.org This colorimetric assay is based on the enzymatic reduction of the MTT molecule to a purple formazan (B1609692) product by NAD(P)H-dependent cellular oxidoreductase enzymes in living cells. wikipedia.orgacmeresearchlabs.in

The application of this compound is central to medicinal chemistry for the high-throughput screening of the cytotoxic effects of potential drug candidates. acmeresearchlabs.innih.gov Researchers can quantitatively measure the impact of novel therapeutic agents on cell viability, providing essential data for drug discovery and development pipelines. nih.govslideshare.net In chemical biology, the MTT assay is employed to probe a wide array of cellular responses to external stimuli, helping to elucidate the mechanisms of action of various compounds and to study cellular proliferation and cytotoxicity. numberanalytics.comnih.gov Its simplicity, reliability, and adaptability to a 96-well plate format have cemented its status as a foundational technique in these disciplines. acmeresearchlabs.ingbiosciences.com

Historical Applications and Noteworthy Mentions of C18h18brn5s in Research Literature

The pivotal role of C18H18BrN5S in academic research began with the development of the MTT assay in 1983 by Tim Mosmann. numberanalytics.comgbiosciences.com This new method was introduced as a rapid and straightforward colorimetric assay for measuring cellular growth and survival. promega.ro It was one of the first assays designed for the 96-well plate format, which was instrumental in advancing high-throughput screening. gbiosciences.com

Initially developed as an alternative to radioactive assays, the MTT assay quickly gained widespread adoption due to its non-radioactive nature, simplicity, and cost-effectiveness. numberanalytics.comgbiosciences.com Over the decades, it has been cited in thousands of publications and has become a standard procedure in cell biology research. acmeresearchlabs.innumberanalytics.com Its applications have expanded from initial cytotoxicity testing to include studies on cell proliferation, apoptosis, and drug resistance in various research areas, most notably in cancer research. numberanalytics.com

Rationale for In Depth Academic Investigation of C18h18brn5s

Established Synthetic Pathways for this compound

The synthesis of the target compound, 2-((4-(4-bromophenyl)thiazol-2-yl)amino)-N-(p-tolyl)acetohydrazide, can be logically approached through a multi-step process that relies on well-established reactions in organic chemistry. The general strategy involves the synthesis of key intermediates, namely 2-amino-4-(4-bromophenyl)thiazole (B182969) and a suitable N-substituted acetohydrazide precursor, followed by their condensation.

A primary and widely adopted method for the synthesis of the 2-aminothiazole (B372263) core is the Hantzsch thiazole (B1198619) synthesis . This method involves the cyclocondensation of an α-haloketone with a thiourea (B124793) derivative. nanobioletters.com For the synthesis of the key intermediate, 2-amino-4-(4-bromophenyl)thiazole, the Hantzsch reaction would utilize 2-bromo-1-(4-bromophenyl)ethanone and thiourea. researchgate.netorientjchem.org

The synthesis of the second key fragment, a reactive derivative of N-(p-tolyl)acetohydrazide, can be achieved from p-toluidine (B81030). A common approach is the reaction of p-toluidine with chloroacetyl chloride to form 2-chloro-N-(p-tolyl)acetamide. scilit.comrsc.orgnih.gov This intermediate can then be reacted with hydrazine (B178648) hydrate (B1144303) to yield the corresponding acetohydrazide.

The final step would involve the coupling of these two key intermediates. The 2-amino group of the thiazole can be reacted with the chloroacetamide derivative, followed by hydrazinolysis, or the 2-aminothiazole can be reacted with a pre-formed haloacetohydrazide. A plausible pathway is the N-alkylation of 2-amino-4-(4-bromophenyl)thiazole with 2-chloro-N-(p-tolyl)acetamide, followed by reaction with hydrazine to form the desired product.

Table 1: Key Intermediates and their Established Synthesis Methods

| Intermediate | Structure | Common Synthetic Method | Starting Materials |

| 2-Amino-4-(4-bromophenyl)thiazole | C9H7BrN2S | Hantzsch Thiazole Synthesis | 2-Bromo-1-(4-bromophenyl)ethanone, Thiourea |

| 2-Chloro-N-(p-tolyl)acetamide | C9H10ClNO | Acylation | p-Toluidine, Chloroacetyl chloride |

| 2-((4-(4-bromophenyl)thiazol-2-yl)amino)acetic acid hydrazide | C11H11BrN4OS | Hydrazinolysis of the corresponding ester | Ethyl 2-((4-(4-bromophenyl)thiazol-2-yl)amino)acetate, Hydrazine hydrate |

Development of Novel Synthetic Approaches for this compound

Recent advancements in organic synthesis have led to the development of more efficient and versatile methods for constructing heterocyclic compounds like thiazoles. These novel approaches often focus on one-pot reactions, the use of innovative catalysts, and milder reaction conditions.

The use of palladium or copper catalysts has also been explored for the synthesis of N-substituted 2-aminothiazoles through cross-coupling reactions. clockss.org For instance, the coupling of 2-aminothiazoles with aryl bromides can be achieved using a palladium catalyst. This could be adapted for the synthesis of the target molecule or its derivatives.

Table 2: Comparison of Conventional vs. Novel Synthetic Approaches for Thiazole Synthesis

| Feature | Conventional (Hantzsch) | Novel (e.g., One-Pot MCR) |

| Number of Steps | Multi-step | Often single step |

| Reaction Conditions | Often requires heating | Can be at room temperature or with alternative energy sources |

| Catalyst | Often stoichiometric reagents | Can be catalytic, sometimes metal-free |

| Work-up | Often requires extensive purification | Simplified work-up |

| Atom Economy | Lower | Higher |

Strategies for the Preparation of this compound Analogs and Derivatives

The synthesis of analogs and derivatives of this compound is crucial for structure-activity relationship (SAR) studies in drug discovery. Strategies for creating such analogs can target different parts of the molecule.

Modification of the p-tolyl group: A variety of substituted anilines can be used in place of p-toluidine in the synthesis of the acetamide (B32628) precursor. This would allow for the introduction of different electronic and steric properties on this part of the molecule. nih.gov

Modification of the bromophenyl group: A range of substituted phenacyl bromides can be used in the initial Hantzsch synthesis to introduce different substituents on the phenyl ring at the 4-position of the thiazole. acs.org

Modification of the acetohydrazide linker: The length and nature of the linker between the thiazole and the p-tolylamino group can be altered. For example, using different α-haloacyl halides would lead to derivatives with longer or branched chains.

Substitution on the thiazole ring: While the core synthesis provides a 2,4-disubstituted thiazole, further functionalization of the thiazole ring itself can be explored, although this is often more challenging.

The synthesis of a library of such analogs can be facilitated by parallel synthesis techniques, allowing for the rapid generation of a diverse set of compounds for biological screening.

Application of Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to make chemical processes more environmentally friendly. These principles can be applied to the synthesis of this compound and its analogs.

Microwave-assisted synthesis has emerged as a powerful green chemistry tool. jusst.orgnih.govjusst.orgasianpubs.org For the Hantzsch thiazole synthesis, microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields with fewer byproducts compared to conventional heating. jusst.orgnih.govasianpubs.org

The use of green solvents like water or ethanol, or even solvent-free conditions, is another key aspect of green chemistry. mdpi.com The development of catalytic systems that are effective in these benign media is an active area of research. For instance, the use of reusable heterogeneous catalysts, such as copper silicate, can simplify product purification and reduce waste. nanobioletters.com

Ultrasound-assisted synthesis is another alternative energy source that can promote reactions by creating localized high-pressure and high-temperature zones, leading to faster and more efficient transformations. mdpi.com

Table 3: Green Chemistry Approaches in Thiazole Synthesis

| Green Chemistry Principle | Application in Thiazole Synthesis | Benefits |

| Alternative Energy Sources | Microwave irradiation, Ultrasound | Reduced reaction time, Increased yields, Lower energy consumption |

| Use of Safer Solvents | Water, Ethanol, PEG | Reduced toxicity and environmental impact |

| Catalysis | Use of reusable heterogeneous catalysts (e.g., NiFe2O4 nanoparticles, copper silicate) | Easy separation and recycling of catalyst, Reduced waste |

| Atom Economy | One-pot multicomponent reactions | Maximizes the incorporation of starting materials into the final product |

Chemoinformatic Characterization

Chemoinformatic analysis plays a crucial role in modern drug discovery by enabling the computational assessment of the physicochemical properties, structural diversity, and potential biological activities of chemical compounds. For a compound like this compound, a chemoinformatic characterization would involve several analyses.

A key aspect is the calculation of various molecular descriptors to predict its "drug-likeness." These descriptors include molecular weight, logP (a measure of lipophilicity), the number of hydrogen bond donors and acceptors, and polar surface area. These properties are often evaluated against established guidelines like Lipinski's Rule of Five to assess the potential for oral bioavailability. jusst.org

The structural features of this compound, such as the presence of a thiazole ring, a bromophenyl group, and a flexible acetohydrazide linker, would be analyzed in the context of known bioactive molecules. Thiazole rings are considered "privileged structures" in medicinal chemistry due to their presence in numerous approved drugs. ontosight.ai

Furthermore, chemoinformatic tools can be used to analyze libraries of analogous compounds. Techniques like molecular docking can predict the binding affinity of this compound and its derivatives to specific biological targets. jusst.orgresearchgate.net Clustering and diversity analysis of a library of analogs can ensure broad coverage of the chemical space, increasing the chances of identifying compounds with desired biological activities. mdpi.comresearchgate.net

Table 4: Representative Chemoinformatic Properties for Drug Discovery

| Property | Description | Relevance to Drug Discovery |

| Molecular Weight (MW) | The mass of a molecule. | Influences absorption and distribution. |

| LogP | The logarithm of the partition coefficient between octanol (B41247) and water. | A measure of lipophilicity, affecting solubility and membrane permeability. |

| Hydrogen Bond Donors (HBD) | Number of N-H and O-H bonds. | Influences binding to biological targets and solubility. |

| Hydrogen Bond Acceptors (HBA) | Number of N and O atoms. | Influences binding to biological targets and solubility. |

| Polar Surface Area (PSA) | The surface sum over all polar atoms. | Correlates with drug transport properties, including intestinal absorption and blood-brain barrier penetration. |

Investigation of Molecular Interactions and Target Engagement Mechanisms of C18h18brn5s

Enzyme Inhibition Studies of Takinib

Takinib has been identified and extensively studied as a potent and selective small-molecule inhibitor of specific kinases, enzymes that play a crucial role in cellular signaling pathways. Its mechanism of action is primarily centered on the direct inhibition of enzyme activity, which has been characterized through various biochemical and cellular assays.

Identification and Validation of Specific Target Enzymes for Takinib

The primary molecular target of Takinib has been unequivocally identified as Transforming growth factor-β-activated kinase 1 (TAK1), also known as Mitogen-activated protein kinase kinase kinase 7 (MAP3K7). rndsystems.comnih.gov TAK1 is a key enzyme in the signaling cascades initiated by various inflammatory cytokines, such as tumor necrosis factor-α (TNF-α), interleukin-1 (IL-1), and Toll-like receptor (TLR) ligands. nih.govroyalsocietypublishing.org

Takinib demonstrates high potency and selectivity for TAK1. rndsystems.comroyalsocietypublishing.org Kinase profiling studies against a broad panel of mammalian kinases have validated its selectivity. While TAK1 is the most potently inhibited enzyme, Takinib also shows activity against a few other serine/threonine kinases, albeit with significantly lower potency. rndsystems.comselleckchem.com These secondary targets include IRAK4 (Interleukin-1 receptor-associated kinase 4), IRAK1, GCK (Germinal center kinase), CLK2 (CDC-like kinase 2), and MINK1 (Misshapen-like kinase 1). rndsystems.comselleckchem.comselleckchem.com Notably, Takinib exhibits no significant inhibition of MAP2K family members or other closely related MAP3K kinases like ASK1, highlighting its specificity. rndsystems.comselleckchem.com The compound is also reported to be an inhibitor of P. falciparum protein kinase 9 (PfPK9). medchemexpress.commedchemexpress.com

Table 1: Enzyme Inhibition Profile of Takinib

| Target Enzyme | Alternative Name | IC50 (nM) | Selectivity vs. TAK1 |

|---|---|---|---|

| TAK1 | MAP3K7 | 8.2 - 9.5 | Primary Target |

| IRAK4 | Interleukin-1 receptor-associated kinase 4 | 120 | ~12-15 fold less potent |

| IRAK1 | Interleukin-1 receptor-associated kinase 1 | 390 | ~41-48 fold less potent |

| GCK | MAP4K2 | 430 - 450 | ~45-55 fold less potent |

| CLK2 | CDC-like kinase 2 | 430 | ~45-52 fold less potent |

| MINK1 | Misshapen-like kinase 1 | 1900 | ~200-230 fold less potent |

Data sourced from multiple kinase assays. rndsystems.comnih.govroyalsocietypublishing.orgselleckchem.commedchemexpress.com

Kinetic Characterization of Enzyme Inhibition (Competitive, Non-competitive, Mixed, Uncompetitive)

The kinetic mechanism of Takinib's inhibition of TAK1 is complex and state-dependent. nih.gov Detailed kinetic studies have revealed that Takinib binds within the ATP-binding pocket of TAK1, specifically interacting with the kinase in its DFG-in conformation. nih.gov

Despite binding to the orthosteric ATP site, its kinetic profile is not purely competitive under all conditions. When interacting with non-activated TAK1, Takinib functions as a non-competitive inhibitor with respect to ATP. nih.govmedchemexpress.comosti.gov It acts by slowing down the rate-limiting step of TAK1's intermolecular autophosphorylation, which is essential for its activation. nih.govosti.govnih.gov

However, if TAK1 is first allowed to activate with ATP, Takinib's mechanism shifts to that of a classical ATP-competitive inhibitor . nih.govresearchgate.net In this pre-activated state, increasing concentrations of Takinib lead to an increase in the apparent Michaelis constant (KM) for ATP, while the maximum reaction velocity (Vmax) remains unchanged, which is characteristic of competitive inhibition. nih.gov This dual kinetic behavior underscores the importance of detailed enzymatic characterization to fully understand an inhibitor's mechanism of action. nih.gov

Determination of Half-maximal Inhibitory Concentration (IC50) and Dissociation Constant (Ki)

The potency of Takinib has been rigorously quantified through the determination of its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. Multiple studies have consistently reported a potent IC50 value for Takinib against TAK1 in the low nanomolar range, typically between 8.2 nM and 9.5 nM. rndsystems.comnih.govroyalsocietypublishing.orgselleckchem.com

The IC50 values for its off-target kinases are significantly higher, confirming its selectivity for TAK1. For instance, the IC50 for IRAK4 is 120 nM and for IRAK1 is 390 nM. selleckchem.comselleckchem.commedchemexpress.com The IC50 value is an operational parameter that can be influenced by experimental conditions, such as substrate concentration. ncifcrf.gov

The dissociation constant (Ki) is a thermodynamic measure of binding affinity, independent of substrate concentration. ncifcrf.gov While the literature extensively reports IC50 values for Takinib, specific Ki values for its interaction with TAK1 are not prominently detailed in the provided search results. However, an apparent dissociation constant (KD(app)) of 0.46 μM has been reported for its inhibitory activity against P. falciparum protein kinase 9 (PfPK9). medchemexpress.commedchemexpress.com

Table 2: Potency of Takinib against Target Kinases

| Target | Parameter | Value | Reference(s) |

|---|---|---|---|

| TAK1 / MAP3K7 | IC50 | 8.2 - 9.5 nM | rndsystems.comnih.govroyalsocietypublishing.orgselleckchem.com |

| IRAK4 | IC50 | 120 nM | rndsystems.comselleckchem.comselleckchem.commedchemexpress.com |

| IRAK1 | IC50 | 390 nM | rndsystems.comselleckchem.comselleckchem.commedchemexpress.com |

| GCK | IC50 | 430 - 450 nM | rndsystems.comnih.gov |

| CLK2 | IC50 | 430 nM | rndsystems.comselleckchem.com |

| MINK1 | IC50 | 1900 nM | rndsystems.comselleckchem.com |

| PfPK9 | KD(app) | 0.46 µM | medchemexpress.commedchemexpress.com |

Allosteric Modulatory Effects of Takinib on Enzyme Function

Takinib is primarily classified as an orthosteric inhibitor because it binds to the ATP-binding site of TAK1. nih.gov However, its mechanism exhibits characteristics of functional modulation that can be distinguished from simple competitive inhibition. By binding to the ATP pocket of the inactive kinase, Takinib slows the rate of autophosphorylation and activation, an effect that is not overcome by high concentrations of ATP (non-competitive kinetics). nih.govosti.gov This modulation of the activation process itself, rather than just competing with the substrate on the active enzyme, is a nuanced modulatory effect.

True allosteric modulators bind to a site topographically distinct from the active (orthosteric) site to induce a conformational change that alters enzyme activity. imrpress.com While Takinib does not fit this classical definition for its action on TAK1, separate molecular docking studies have suggested a potential interaction between Takinib and STAT3 (Signal transducer and activator of transcription 3). mdpi.com These simulations showed that Takinib could fit into a ligand-binding cavity on STAT3, a site known to be targeted by other STAT3 inhibitors, with a calculated binding energy of -6.610 Kcal/mol. mdpi.com This interaction, if validated, would represent an allosteric modulation of STAT3 function, as it is separate from Takinib's primary mechanism on the TAK1 active site.

Receptor Binding Analysis of Takinib

The primary mechanism of action for Takinib is the inhibition of the intracellular enzyme TAK1 kinase. nih.govroyalsocietypublishing.org TAK1 itself is not a receptor but a critical downstream node in the signaling pathways of numerous cell surface receptors, including the TNF receptor superfamily, interleukin-1 receptors (IL-1R), and Toll-like receptors (TLRs). royalsocietypublishing.org These receptors are activated by extracellular ligands (like cytokines), which then initiates an intracellular cascade that leads to the activation of TAK1. royalsocietypublishing.org Takinib exerts its effect by intercepting this cascade inside the cell, not by binding to the extracellular or transmembrane domains of the receptors themselves.

Radioligand Binding Assays for Affinity and Occupancy Determination

Radioligand binding assays are a standard method used to characterize the interaction of a ligand with a receptor. nih.gov These assays typically involve incubating a biological sample (containing the receptor) with a radioactively labeled ligand to measure binding affinity (Kd) and receptor density (Bmax). nih.gov

A review of the scientific literature on Takinib reveals that its characterization has been performed predominantly through enzyme kinetic assays and cell-based functional assays that measure the downstream consequences of TAK1 inhibition (e.g., phosphorylation of substrates, cytokine production, apoptosis). nih.govnih.govresearchgate.net Kinase assays have utilized radiolabeled [32P]-ATP to quantify the phosphorylation of a substrate peptide by TAK1, which directly measures the enzyme's catalytic activity. nih.govtargetmol.com However, there is no evidence in the provided search results to suggest that radioligand binding assays have been used to assess any direct binding of Takinib to a cell surface receptor. Its established mechanism as an intracellular kinase inhibitor makes such studies less relevant than for a compound designed to target a receptor directly.

Table of Compound and Protein Names

| Name | Full Name / Description |

| Takinib | A small molecule inhibitor of TAK1 kinase; also known as EDHS-206. |

| TAK1 | Transforming growth factor-β-activated kinase 1; also MAP3K7. |

| IRAK1/4 | Interleukin-1 receptor-associated kinase 1/4. |

| GCK | Germinal center kinase; also MAP4K2. |

| CLK2 | CDC-like kinase 2. |

| MINK1 | Misshapen-like kinase 1. |

| PfPK9 | Plasmodium falciparum protein kinase 9. |

| STAT3 | Signal transducer and activator of transcription 3. |

| ATP | Adenosine triphosphate. |

| TNF-α | Tumor necrosis factor-alpha. |

| IL-1/6/8 | Interleukin-1/6/8. |

| TLRs | Toll-like receptors. |

| ASK1 | Apoptosis signal-regulating kinase 1; also MAP3K5. |

| MAP2K | Mitogen-activated protein kinase kinase. |

Investigation of C18H18BrN5S Reveals Insufficient Data for Detailed Molecular Interaction Analysis

A comprehensive review of available scientific literature indicates a significant lack of specific data regarding the molecular interactions and target engagement mechanisms of the chemical compound this compound, also known as 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). While this compound is widely documented as a reagent in cell viability assays, detailed studies elucidating its specific binding kinetics, receptor selectivity, and the nature of its molecular interactions as a ligand are not publicly available. Consequently, a thorough analysis as per the requested investigation outline cannot be fulfilled at this time.

The requested investigation aimed to explore several key aspects of the compound's interaction with biological targets, including:

Surface Plasmon Resonance (SPR) for Kinetic and Affinity Measurements: No studies utilizing SPR to determine the association or dissociation rate constants (k_on, k_off) or the equilibrium dissociation constant (K_D) for the binding of this compound to a specific biological target were identified.

Characterization of Receptor Subtype Selectivity and Specificity: There is no available research that characterizes the selectivity and specificity of this compound for different receptor subtypes.

Analysis of Ligand-Receptor Interaction Dynamics and Equilibrium: Scientific literature lacks information on the dynamic and equilibrium processes governing the interaction of this compound with any specific receptor.

Broader Molecular Recognition Principles: While general principles of molecular interactions apply, specific studies detailing the hydrogen bonding, hydrophobic, van der Waals, electrostatic, and ionic interactions of this compound with a defined biological target are absent from the reviewed literature.

The primary role of this compound (MTT) described in numerous publications is its reduction by cellular dehydrogenases to a colored formazan (B1609692) product, which serves as an indicator of metabolic activity. This application, while crucial in cell biology, does not involve the specific ligand-receptor binding interactions that were the focus of the requested article.

Computational Chemistry and Molecular Modeling for C18h18brn5s Research

Structure-Based Drug Design Approaches Applied to C18H18BrN5S and its Analogs

Structure-based drug design (SBDD) is a powerful methodology that relies on the three-dimensional structure of a biological target to design and optimize drug candidates. For this compound, the application of SBDD would be a logical step in identifying its potential protein targets and understanding the molecular interactions that govern its biological activity.

Molecular Docking Simulations for Prediction of Binding Modes and Affinities

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking simulations would be instrumental in predicting how it binds to the active site of a target protein. These simulations can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, which are critical for binding affinity. While general molecular docking studies have been performed on various pyrazole-thiazole derivatives, specific data detailing the binding modes and affinities for this compound are not currently published.

De Novo Design Principles for this compound Derivatives

De novo drug design involves the creation of novel molecular structures with desired pharmacological properties from scratch. Based on the (yet to be determined) binding mode of this compound, de novo design algorithms could be employed to generate novel derivatives with improved binding affinity and selectivity. These methods build molecules fragment by fragment within the constraints of the target's active site, suggesting new chemical entities for synthesis and experimental testing. The application of these principles to generate derivatives of this compound remains an area for future investigation.

Quantum Mechanical Calculations for Electronic Structure and Reactivity of this compound

Quantum mechanical (QM) calculations, such as Density Functional Theory (DFT), are used to investigate the electronic properties of molecules with a high degree of accuracy. For this compound, QM calculations could provide valuable information about its electronic structure, including the distribution of electron density, the energies of its molecular orbitals (HOMO and LUMO), and its electrostatic potential. This information is crucial for understanding the molecule's reactivity, metabolic stability, and its ability to participate in various intermolecular interactions. Specific QM analyses of this compound have not been detailed in the current body of scientific literature.

In Silico Screening and Virtual Library Design for this compound Research

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. Should a biological target for this compound be identified, virtual screening could be employed to find other compounds with similar or better-predicted activity. Furthermore, a virtual library of this compound analogs could be designed and screened in silico to prioritize the synthesis of the most promising candidates. This approach accelerates the hit-to-lead optimization process.

Computational Modeling of Biological Systems Relevant to this compound

To fully understand the therapeutic potential of this compound, it is essential to model its interactions within a relevant biological system. This could involve computational modeling of metabolic pathways to predict its biotransformation, or systems biology approaches to understand its effect on cellular networks. Such models can help in predicting the pharmacokinetic and pharmacodynamic properties of the compound, providing a more holistic view of its potential as a drug.

Cellular and Biochemical Investigations of C18h18brn5s S Research Utility

Investigation of C18H18BrN5S on Cellular Uptake and Intracellular Localization

The cellular uptake of tetrazolium salts like this compound is a critical first step for their function as indicators of metabolic activity. These positively charged, lipophilic molecules are understood to traverse the cell membrane, although the precise mechanisms can vary.

Research on analogous tetrazolium compounds suggests that uptake is facilitated by the plasma membrane potential. researchgate.netresearchgate.net One proposed mechanism is endocytosis, where the compound is enveloped by the cell membrane to form intracellular vesicles. scispace.com Once inside the cell, the localization of the reduced formazan (B1609692) product is not confined to a single organelle. While initial theories pointed primarily to mitochondria, subsequent studies have revealed a more distributed pattern. scispace.comdaneshyari.com The resulting formazan crystals have been observed within the cytoplasm, in non-mitochondrial membranes like the endosome/lysosome compartment, and notably, accumulating in lipid droplets. daneshyari.commdpi.comejh.itnih.govdergipark.org.tr This lipophilic nature of the formazan product drives its aggregation in these fatty structures. daneshyari.comejh.it The process can culminate in the exocytosis of these formazan crystals from the cell. scispace.com

Table 1: Cellular Uptake and Localization of Tetrazolium Salts

| Characteristic | Description | Supporting Evidence |

| Uptake Mechanism | Primarily through endocytosis, driven by the compound's positive charge and lipophilicity, and influenced by the plasma membrane potential. | researchgate.netresearchgate.netscispace.com |

| Intracellular Sites of Reduction | Not limited to mitochondria; also occurs in the cytoplasm, endoplasmic reticulum, and at the plasma membrane. researchgate.netdaneshyari.com | |

| Formazan Accumulation | The water-insoluble formazan product accumulates in various intracellular locations, with a significant concentration found in lipid droplets. daneshyari.commdpi.comejh.itnih.govdergipark.org.tr | |

| Exocytosis | Formazan crystals can be expelled from the cell via exocytosis. scispace.com |

Modulation of Intracellular Signaling Pathways by this compound

Tetrazolium compounds are widely used to assess the outcomes of signaling pathway modulation, particularly in the context of cell health and disease.

The reduction of this compound can be employed to measure the activity of key enzymes involved in cellular signaling and stress responses, such as Calcium/calmodulin-dependent protein kinase II (CaMKII) and Superoxide (B77818) Dismutase (SOD).

CaMKII: This serine/threonine kinase is a crucial mediator in various cellular processes, and its dysregulation is implicated in diseases like cancer. spandidos-publications.comresearchgate.net The effect of CaMKII inhibitors or activators on cell proliferation and viability is frequently quantified using tetrazolium reduction assays. researchgate.netspandidos-publications.comresearchgate.netuba.ar For instance, the inhibition of CaMKII activity has been shown to suppress the growth of certain cancer cells, a change that is readily measured by a decrease in formazan production. spandidos-publications.com

SOD: This family of enzymes constitutes a primary line of defense against oxidative stress by converting superoxide radicals into less harmful molecules. nih.gov The activity of SOD can be determined using an assay where superoxide anions reduce a tetrazolium salt to formazan. researchgate.netnih.gov The presence of active SOD inhibits this reaction by scavenging the superoxide radicals, leading to a quantifiable decrease in color development. researchgate.netnih.gov This method allows for the assessment of how compounds or cellular conditions affect the antioxidant capacity of cells. nih.govtandfonline.come-century.us

Table 2: Application of Tetrazolium Assays in Studying CAMKII and SOD

| Enzyme | Role in Cellular Models | Assay Principle |

| CaMKII | Regulates cell proliferation, and its activity is often altered in cancer. spandidos-publications.comresearchgate.net | Changes in cell viability/proliferation due to CaMKII modulation are measured by the extent of tetrazolium reduction. researchgate.netresearchgate.netuba.ar |

| SOD | Key antioxidant enzyme that protects cells from oxidative damage. nih.gov | SOD activity is measured by its ability to inhibit the superoxide-dependent reduction of the tetrazolium salt. researchgate.netnih.gov |

The primary downstream cellular response measured using this compound is the alteration of metabolic activity, which serves as a proxy for cell viability, proliferation, or cytotoxicity. The reduction of the tetrazolium salt to its colored formazan product is dependent on NAD(P)H-dependent cellular oxidoreductase enzymes. wikipedia.org Therefore, the amount of formazan produced is directly proportional to the number of metabolically active, and thus viable, cells. asm.org

This principle is widely applied in cancer research to screen for the cytotoxic effects of potential therapeutic agents. For example, in studies involving the A549 human lung cancer cell line, a decrease in formazan production after treatment with a test compound indicates a reduction in cell viability and suggests potential anticancer activity. nih.govmdpi.com Conversely, an increase in formazan can indicate cell proliferation.

Development and Optimization of Biochemical Assays for this compound Activity Profiling

Biochemical assays utilizing this compound are designed to be simple, rapid, and suitable for high-throughput screening. The fundamental principle involves the colorimetric quantification of the formazan product.

The assay protocol typically involves several key steps:

Incubation: Cells are incubated with the tetrazolium salt solution for a specific period, allowing for its uptake and reduction by viable cells. nih.gov

Solubilization: As the formazan product is often water-insoluble, a solubilizing agent such as dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the crystals. nih.gov

Quantification: The concentration of the dissolved formazan is measured by reading the absorbance at a specific wavelength (typically around 570 nm) using a spectrophotometer or a microplate reader. nih.govnih.gov

Optimization of these assays may involve adjusting the concentration of the tetrazolium salt, the incubation time, and the choice of solubilization agent to ensure a linear relationship between cell number and absorbance. nih.govnih.gov For some second-generation tetrazolium salts that are less cell-permeable, an intermediate electron acceptor may be required to facilitate the reduction process at the cell surface. creative-bioarray.comresearchgate.net

Phenotypic Screening Approaches Utilizing this compound as a Chemical Probe

Phenotypic screening aims to identify substances that induce a particular change in the phenotype of a cell or organism, without a preconceived notion of the molecular target. nih.gov Assays based on this compound are powerful tools for this approach, particularly in drug discovery.

By using this compound as a chemical probe for cell viability, large libraries of chemical compounds can be rapidly screened for cytotoxic or cytostatic effects. nih.govfrontiersin.org This is highly relevant in cancer research, where the goal is to find compounds that selectively kill cancer cells. For example, a high-throughput screen could be performed on the A549 lung cancer cell line, where thousands of compounds are individually tested. nih.govfrontiersin.org A significant reduction in formazan production in wells treated with a specific compound would mark it as a "hit" for further investigation. nih.gov This phenotype-based approach can uncover novel anticancer agents and new mechanisms of action. frontiersin.org

Advanced Methodologies and Future Research Directions for C18h18brn5s

Application of Advanced Spectroscopic and Biophysical Techniques

The study of C18H18BrN5S and its reduction product, formazan (B1609692), has benefited significantly from a range of spectroscopic and biophysical methods that offer enhanced sensitivity, specificity, and spatial resolution compared to standard absorbance-based measurements.

Surface-Enhanced Resonance Raman Scattering (SERRS) has emerged as a highly sensitive technique for the detection of formazan. nih.gov By adsorbing the formazan onto gold nanoparticles and exciting it with a laser at a wavelength that matches its electronic absorption, a significant enhancement of the Raman signal is achieved. nih.gov This allows for quantitative analysis at much lower concentrations than traditional methods. nih.gov

Biophysical studies have also shed light on the mechanism of this compound reduction. While initially attributed solely to mitochondrial enzymes like succinate (B1194679) dehydrogenase, evidence now suggests that MTT reduction can also occur in the cytoplasm and at the plasma membrane, and even in lipid droplets without direct enzymatic catalysis. hilarispublisher.comwikipedia.org This has been investigated through cellular imaging techniques, which have visualized the formation and localization of formazan crystals within cells. rndsystems.com These studies have revealed that formazan crystals can form as needle-like structures that can even be extruded from the cell. rndsystems.com

| Technique | Application in this compound Research | Key Findings |

| HPLC/UPLC-Spectrophotometry | Quantification of formazan in the presence of interfering colored compounds. hilarispublisher.com | Enables accurate viability assessment for strongly colored test chemicals. hilarispublisher.com |

| Surface-Enhanced Resonance Raman Scattering (SERRS) | Highly sensitive and quantitative detection of formazan. nih.gov | Allows for detection at much lower concentrations than standard absorbance methods. nih.gov |

| Fluorescence Spectroscopy | Investigation of the fluorescent properties of formazan. mdpi.com | Some formazans exhibit fluorescence, paving the way for fluorescence-based assays. mdpi.compromegaconnections.com |

| Cellular Imaging (e.g., Confocal Microscopy) | Visualization of formazan crystal formation and localization within cells. rndsystems.com | Revealed both mitochondrial and extra-mitochondrial sites of MTT reduction. hilarispublisher.comwikipedia.orgrndsystems.com |

Leveraging Artificial Intelligence and Machine Learning for this compound Research

ML models, such as Decision Trees and Random Forests, have been developed to predict the cytotoxicity of substances based on data from MTT assays. mdpi.com These models can analyze complex datasets with multiple input features (e.g., compound structure, concentration, cell line type, exposure time) to predict the cell viability outcome of an MTT assay. hilarispublisher.commdpi.com This can help in prioritizing compounds for further testing and in understanding the relationships between different parameters and cytotoxicity. mdpi.com For instance, an Artificial Neural Network (ANN) model was successfully developed to predict the inhibitory concentration (IC) values from MTT assays on human lung cancer cell lines, demonstrating a reliable and cost-effective way to estimate these values. hilarispublisher.comhilarispublisher.com

Furthermore, ML algorithms are being developed to analyze microscope images of cells, offering an alternative or complementary method to the colorimetric MTT assay for assessing cell proliferation and confluency. udayton.edu While such image-based ML methods may have higher sensitivity at lower cell concentrations, the MTT assay can be more accurate at higher cell densities where cell counting from images becomes challenging. udayton.edu

| AI/ML Application | Description | Impact on this compound-based Research |

| Predictive Modeling | Using ML algorithms (e.g., ANNs, Random Forests) to predict MTT assay outcomes (e.g., IC50 values) based on input parameters. hilarispublisher.commdpi.comhilarispublisher.com | Enables faster, cheaper, and more efficient screening of compounds and prediction of their cytotoxicity. hilarispublisher.comhilarispublisher.com |

| High-Throughput Screening (HTS) Optimization | Employing AI for iterative screening and automated analysis of large HTS datasets from MTT assays. gbo.comoxfordglobal.compatsnap.comrsc.org | Increases the efficiency and accuracy of hit identification in drug discovery and reduces the cost of screening campaigns. gbo.comoxfordglobal.com |

| Image-based Cell Analysis | Developing ML-based programs to determine cell count and confluency from microscope images as an alternative to the MTT assay. udayton.edu | Provides a complementary method for assessing cell proliferation, with different strengths and weaknesses compared to the MTT assay. udayton.edu |

Emerging Research Areas and Unexplored Potentials of this compound as a Research Tool

Beyond its conventional use in assessing the viability of cultured mammalian cells, this compound is finding applications in new research areas, and its potential as a versatile research tool is being re-examined.

One novel application is in the field of environmental and ecological research. The MTT assay has been adapted to assess the viability of organisms that are not typically studied in a laboratory setting, such as temperate shallow-water benthic foraminifera. geoscienceworld.orgscispace.com In this context, the reduction of MTT to formazan serves as a marker for living individuals, offering an alternative to traditional staining methods that can overestimate population sizes. geoscienceworld.orgscispace.com

The MTT assay is also being applied to more complex functional studies beyond simple viability. It has been used to measure cell-to-cell adhesion and cell-mediated cytotoxicity, providing a faster and more convenient alternative to traditional radiolabeling assays in immunology research. nih.gov Furthermore, the species-specific patterns of formazan deposition in spermatozoa are being investigated as a potential diagnostic tool for assessing sperm quality. bioscientifica.com

There is growing interest in utilizing this compound not just as a passive indicator of metabolic activity, but as an active probe for studying cellular redox biology. conicet.gov.ar The reduction of MTT is dependent on the availability of reducing equivalents like NADH and NADPH, making it a potential tool to study processes that influence the cellular redox state. rndsystems.com However, it is also recognized that MTT itself can be cytotoxic and can interfere with cellular metabolism, which presents both a challenge and an opportunity for further investigation. promega.de Understanding these interactions more deeply could lead to the development of new assays for studying specific aspects of cellular metabolism and oxidative stress.

| Emerging/Unexplored Area | Description | Potential Impact |

| Environmental and Ecological Viability | Application of the MTT assay to assess the viability of non-mammalian organisms like foraminifera. geoscienceworld.orgscispace.com | Provides a more accurate method for estimating living populations in ecological studies. geoscienceworld.orgscispace.com |

| Functional Cellular Assays | Use of the MTT assay to measure processes like cell adhesion and cell-mediated cytotoxicity. nih.gov | Offers a rapid and non-radioactive alternative to traditional functional assays in immunology. nih.gov |

| Probe for Redox Biology | Investigating the use of MTT to study cellular redox states and metabolic pathways. rndsystems.comconicet.gov.ar | Could lead to new methods for studying oxidative stress and metabolic regulation in living cells. |

| Fluorescent Tetrazolium Derivatives | Synthesis and application of tetrazolium salts that produce fluorescent formazans. mdpi.compromegaconnections.com | Would enable high-throughput, single-cell analysis of viability using flow cytometry and fluorescence microscopy. promegaconnections.com |

Q & A

Q. How can contradictory results in biological assays involving C₁₈H₁₈BrN₅S be resolved?

- Methodology : Apply a falsification framework by: (i) Repeating experiments under identical conditions to rule out technical errors. (ii) Cross-validating with alternative assays (e.g., ATP-based viability assays vs. MTT). (iii) Analyzing batch-to-batch variability in compound purity via HPLC. (iv) Using Bayesian statistics to quantify uncertainty in dose-response curves .

Q. What strategies are effective for elucidating the mechanism of action of C₁₈H₁₈BrN₅S in complex biological systems?

- Methodology : Combine omics approaches (e.g., transcriptomics/proteomics) with molecular docking studies. For example: (i) Perform RNA sequencing on treated vs. untreated cells to identify differentially expressed pathways. (ii) Use AutoDock Vina to predict binding affinities to target proteins (e.g., kinases). (iii) Validate hypotheses via siRNA knockdown or CRISPR-Cas9 gene editing .

Q. How should researchers address ethical and reproducibility challenges in studies involving C₁₈H₁₈BrN₅S?

- Methodology :

- Ethics : Adhere to institutional review board (IRB) guidelines for cell line authentication and animal welfare (e.g., ARRIVE 2.0 guidelines). Document informed consent for human-derived samples .

- Reproducibility : Publish raw data in repositories like Zenodo or Figshare. Use electronic lab notebooks (ELNs) with version control (e.g., LabArchives) to track procedural modifications .

Q. What computational tools can predict the physicochemical properties of C₁₈H₁₈BrN₅S derivatives?

- Methodology : Utilize cheminformatics platforms:

- ADMET Prediction : SwissADME or pkCSM to estimate solubility (LogS), bioavailability, and toxicity.

- Quantum Chemistry : Gaussian or ORCA for calculating electrostatic potential maps and HOMO-LUMO gaps.

- Validate predictions with experimental data (e.g., experimental vs. calculated LogP) .

Data Management & Reporting

Q. How should researchers structure supplementary materials for studies on C₁₈H₁₈BrN₅S?

- Methodology : Organize supplementary files as follows:

- File S1 : Synthetic procedures (including NMR/MS spectra).

- File S2 : Raw biological assay data (e.g., Excel sheets with IC₅₀ values).

- File S3 : Computational docking parameters (e.g., .pdbqt files).

Reference these files in the main text using hyperlinks .

Q. What statistical methods are robust for analyzing dose-response relationships of C₁₈H₁₈BrN₅S?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.